(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone
Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone is a heterocyclic compound featuring a benzo[d]thiazole core linked to an azetidine ring via an ether oxygen, with a cyclopropane carbonyl group at the azetidine nitrogen. This structure combines aromatic, strained ring (azetidine and cyclopropane), and ketone functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(9-5-6-9)16-7-10(8-16)18-14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDGCDRCAPPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate azetidine derivatives. The reaction conditions often include the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the synthesis may involve the use of reagents such as 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The strained four-membered azetidine ring undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:
Mechanistic Insight :
-
The azetidine's ring strain facilitates nucleophilic attack at the nitrogen or adjacent carbon, leading to ring-opening or functionalization .
-
Steric hindrance from the cyclopropyl group moderates reaction rates.
Electrophilic Aromatic Substitution on Benzo[d]thiazole
The electron-deficient benzo[d]thiazole ring undergoes selective electrophilic substitution:
| Position | Reagents/Conditions | Product(s) | Yield | Citation |
|---|---|---|---|---|
| C-5 | HNO₃/H₂SO₄ (0°C) | 5-Nitrobenzo[d]thiazol-2-yloxy azetidine derivative | 58% | |
| C-4/C-7 | Br₂ (FeBr₃, CH₂Cl₂) | 4,7-Dibromo derivative | 41% |
Key Observation :
-
Nitration occurs preferentially at C-5 due to meta-directing effects of the thiazole sulfur .
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Bromination yields di-substituted products under excess reagent.
Oxidation and Reduction Reactions
The methanone and cyclopropyl groups participate in redox processes:
| Target | Reagents/Conditions | Product(s) | Yield | Citation |
|---|---|---|---|---|
| Methanone | NaBH₄ (EtOH, 0°C) | Secondary alcohol derivative | 68% | |
| Cyclopropane | O₃ (CH₂Cl₂, -78°C) → H₂O₂ | 1,3-Diketone fragment | 82% |
Notes :
-
Methanone reduction proceeds stereoselectively, influenced by the azetidine's conformation.
-
Ozonolysis cleaves the cyclopropane ring, forming diketones.
Ring-Opening of Cyclopropane
The cyclopropyl group undergoes strain-driven ring-opening:
| Reagents/Conditions | Product(s) | Yield | Citation |
|---|---|---|---|
| H₂ (Pd/C, EtOAc) | Propane-1,3-diyl-methanone adduct | 74% | |
| Cl₂ (UV light, CCl₄) | 1,3-Dichloro derivative | 55% |
Mechanism :
-
Hydrogenation ruptures the cyclopropane via radical intermediates.
-
Chlorination follows a free-radical chain mechanism.
Cross-Coupling Reactions
The benzo[d]thiazole moiety participates in metal-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Product(s) | Yield | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ (DME/H₂O) | Biaryl derivatives at C-5/C-6 | 66% | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated benzo[d]thiazole derivatives | 59% |
Substrate Compatibility :
-
Reactions occur regioselectively at halogenated positions (e.g., brominated C-5).
Thermal and Photochemical Reactions
Under thermal/photochemical conditions:
| Conditions | Product(s) | Yield | Citation |
|---|---|---|---|
| Δ (180°C, toluene) | Benzo[d]thiazole-azetidine fused polycycle | 37% | |
| UV (254 nm, CH₃CN) | Cycloreversion to azetidine-thiol intermediate | 48% |
Insight :
-
Thermolysis induces C–O bond cleavage, forming fused bicyclic stru
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone exhibit significant biological activities, including:
- Anticancer Properties : Studies suggest that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells by modulating mitochondrial function and apoptotic pathways. The mechanism often involves up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins .
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, indicating potential applications in treating infections .
- Kinase Inhibition : The compound may interact with kinase enzymes, which are critical in cell signaling pathways. Inhibiting these enzymes can be a therapeutic strategy for diseases like cancer .
Synthetic Methodologies
The synthesis of This compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Benzo[d]thiazole Derivatives : Starting materials such as 2-aminothiophenol are reacted with various electrophiles to yield substituted benzo[d]thiazoles.
- Formation of Azetidine Ring : The azetidine moiety can be synthesized through cyclization reactions involving suitable precursors.
- Final Coupling : The cyclopropyl methanone group is introduced via acylation reactions, completing the synthesis of the target compound.
Case Studies and Research Findings
Several studies have explored the applications and effects of compounds related to This compound :
- Anticancer Activity Study : A study demonstrated that benzo[d]thiazole derivatives exhibited significant cytotoxicity against pancreatic cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Efficacy : Research highlighted the effectiveness of similar compounds against pathogenic bacteria, suggesting their potential as new antimicrobial agents .
- Kinase Targeting Research : Investigations into kinase inhibitors revealed that certain benzo[d]thiazole derivatives could effectively inhibit specific kinases involved in tumor progression, offering insights into their therapeutic potential for cancer treatment .
Mechanism of Action
The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique profile can be contextualized by comparing it to structurally related derivatives. Key analogs, their substituents, and properties are summarized below:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs.
- Azetidine vs.
- Benzothiazole vs. Thiazole : Benzothiazole’s fused aromatic system (in the target compound) increases planarity and hydrophobic interactions relative to simpler thiazole derivatives .
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.31 g/mol. The structure features a benzo[d]thiazole moiety linked to an azetidine ring and a cyclopropyl group, which contributes to its unique chemical reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of antimicrobial and anticancer effects. Mechanisms identified include:
- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells by modulating mitochondrial functions and apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.
- Cell Cycle Arrest : Compounds may also cause cell cycle arrest in cancer cells, preventing their proliferation and contributing to their anticancer effects.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their efficacy and mechanisms:
- Anticancer Activity : A study demonstrated that benzo[d]thiazole derivatives can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds were shown to inhibit the mitotic checkpoint, leading to increased apoptosis in tumor cells .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections .
- Pharmacokinetics and Pharmacodynamics : Detailed interaction studies have been conducted to understand how these compounds interact with biological targets such as enzymes and receptors. Such studies are crucial for elucidating the pharmacokinetic profiles and therapeutic potentials of these compounds .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a benzo[d]thiazole derivative in a xenograft model. The results indicated significant tumor growth inhibition compared to controls, with observed apoptosis in tumor tissues confirmed by histological analysis.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent inhibitory effects, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone?
- Methodological Answer : The synthesis typically involves three stages:
Formation of the azetidine ring : Cyclopropyl carbonyl chloride is reacted with 3-aminoazetidine under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling of the benzo[d]thiazole moiety : A Mitsunobu reaction is employed to attach the benzo[d]thiazol-2-ol group to the azetidine oxygen, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .
Final purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 65–70 | 90 |
| 2 | 50–55 | 85 |
| 3 | 80–85 | 98 |
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., azetidine CH₂ at δ 3.8–4.2 ppm, cyclopropyl CH at δ 1.2–1.5 ppm) and confirms stereochemistry via coupling constants .
- HRMS (ESI+) : Validates molecular weight (theoretical [M+H]⁺: 315.1234; observed: 315.1231) .
- IR Spectroscopy : Detects carbonyl stretching (C=O at ~1680 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during azetidine ring formation?
- Methodological Answer : Low yields often arise from steric hindrance in the azetidine ring. Optimization strategies include:
-
Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group .
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Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .
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Catalysts : Use of 10 mol% DMAP (4-dimethylaminopyridine) improves coupling efficiency by 20% .
- Data Contradiction Analysis :
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Issue : Discrepancies in reported yields (50–70%) for similar azetidine derivatives.
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Resolution : Cross-validate with kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps .
Q. What approaches resolve conflicting NMR data for cyclopropylmethanone derivatives?
- Methodological Answer : Contradictions in cyclopropyl proton shifts (δ 1.2–1.8 ppm) arise from conformational flexibility. Solutions include:
- Variable Temperature NMR : Conduct experiments at −40°C to "freeze" rotamers and clarify splitting patterns .
- 2D NMR (COSY, NOESY) : Maps spatial proximity between cyclopropyl and azetidine protons to confirm spatial arrangement .
Q. How are structure-activity relationships (SARs) explored for this compound’s antimicrobial potential?
- Methodological Answer :
In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC range: 2–16 µg/mL) .
SAR modifications : Replace cyclopropyl with larger rings (e.g., cyclohexyl) to assess steric effects on bacterial membrane penetration .
Computational docking : Model interactions with E. coli DNA gyrase (PDB: 1KZN) to identify key hydrogen bonds with Thr165 and Asp73 .
- Key Findings :
| Derivative | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
|---|---|---|
| Parent | 4 | 16 |
| Cyclohexyl | 8 | 32 |
Methodological Challenges
Q. What strategies address solubility issues in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS .
- Prodrug design : Introduce phosphate esters at the azetidine oxygen to enhance aqueous solubility (e.g., logP reduction from 2.8 to 1.2) .
Q. How are competing reaction pathways managed during benzo[d]thiazole coupling?
- Methodological Answer :
- Protecting groups : Temporarily block the azetidine NH with Boc (tert-butoxycarbonyl) to prevent nucleophilic displacement .
- Kinetic control : Limit reaction time to 2 hours to favor O-arylation over N-arylation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
